1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
描述
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a tricyclic scaffold fused with a pyrido[1,2-a]pyrimidine core and a pyrrolo[2,3-d]pyrimidine system. The benzyl group at the N-1 position and the isobutyl carboxamide substituent distinguish it from related analogs. Its molecular formula is C₂₄H₂₃N₅O₂ (calculated molecular weight: 437.47 g/mol), with a logP of ~2.5–3.0, suggesting moderate lipophilicity suitable for membrane permeability . The compound is synthesized via a multi-step route involving cyclization of precursor esters, hydrolysis to carboxylic acids, and coupling with isobutylamine using CDI as a coupling agent .
属性
IUPAC Name |
6-benzyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15(2)13-23-21(27)18-12-17-20(26(18)14-16-8-4-3-5-9-16)24-19-10-6-7-11-25(19)22(17)28/h3-12,15H,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZFYZBRIFNSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives known for their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 374.44 g/mol. The structure features a complex arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 374.44 g/mol |
| Purity | Typically ≥ 95% |
Antiviral Activity
Recent studies have highlighted the antiviral potential of various derivatives of this compound, particularly against the COVID-19 virus. A study reported that certain derivatives demonstrated over 90% inhibition of viral growth in vitro with minimal cytotoxic effects on Vero cells. Molecular docking simulations indicated strong non-covalent interactions within the binding pocket of the main protease (Mpro), suggesting a mechanism for their antiviral efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been extensively studied. For instance, derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that modifications in the structure can enhance anti-inflammatory activity through mechanisms involving the suppression of key inflammatory pathways .
Anticancer Activity
Compounds similar to 1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been evaluated for their anticancer properties. Research indicates that these compounds can inhibit vital enzymes responsible for DNA biosynthesis in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Case Studies
Case Study 1: Antiviral Efficacy
In vitro tests conducted on synthesized derivatives reported an effective inhibition rate against SARS-CoV-2. The compounds were tested at varying concentrations, revealing a consistent pattern of antiviral activity without significant cytotoxicity .
Case Study 2: Anti-inflammatory Effects
In animal models, compounds derived from this class exhibited potent anti-inflammatory effects in carrageenan-induced paw edema assays. The results indicated a marked reduction in pro-inflammatory markers such as iNOS and COX-2 at lower doses compared to traditional anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of 1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can be influenced by various substituents on its molecular structure. For instance:
- Electron-releasing groups at specific positions enhance anti-inflammatory activity.
- Alkyl substitutions can improve solubility and bioavailability.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of pyridopyrrolopyrimidine derivatives are highly dependent on substituents at the N-1 position and the carboxamide moiety. Below is a comparative analysis:
Key Observations
N-1 Substituent Effects: Benzyl vs. 9-Methyl Derivatives: Additional methyl groups (e.g., compound 26) enhance planarity and π-π stacking but may reduce metabolic stability .
Carboxamide Substituent Effects: Aromatic vs. Aliphatic: Aryl substituents (e.g., 2-fluorophenyl in 21) confer rigidity and target specificity, while aliphatic groups (e.g., isobutyl) improve bioavailability but lack direct enzyme inhibition in SARS-CoV-2 Mpro assays . Polar Groups: The imidazole-containing analog (1) exhibits anti-tubercular activity via hydrogen bonding with Ag85C, a mechanism absent in non-polar isobutyl derivatives .
Biological Activity Trends: SARS-CoV-2 Mpro Inhibition: Aryl carboxamides (e.g., 21–29) show variable inhibition, but none surpass reference inhibitors like GC376 . Anti-Tubercular Activity: Imidazole-linked derivatives (e.g., 1) demonstrate efficacy against MDR-Mtb, highlighting the importance of heterocyclic substituents .
Physicochemical and Pharmacokinetic Comparison
| Parameter | Target Compound | Compound 21 | Compound 1 | Compound 26 |
|---|---|---|---|---|
| Molecular Weight | 437.47 | 412.42 | 422.48 | 375.42 |
| logP | ~3.0 | 2.47 | 2.87 | 2.10 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Polar Surface Area | ~50 Ų | 50.8 Ų | 55.2 Ų | 60.3 Ų |
| Bioactivity | Undisclosed | Inactive (Mpro) | Anti-TB | Undisclosed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
